Non-6-en-1-ol
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Overview
Description
Non-6-en-1-ol, also known as (Z)-non-6-en-1-ol, is a medium-chain primary fatty alcohol with the molecular formula C₉H₁₈O. It is characterized by the presence of a double bond at the sixth carbon and a hydroxyl group at the first carbon. This compound is found naturally in certain fruits like muskmelon and watermelon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-6-en-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-nonene. This process includes the addition of borane (BH₃) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of non-6-enal. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) to reduce the aldehyde group to a primary alcohol .
Chemical Reactions Analysis
Types of Reactions
Non-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to non-6-enal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂).
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed
Oxidation: Non-6-enal.
Reduction: Nonane.
Substitution: Non-6-enyl chloride.
Scientific Research Applications
Non-6-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role as a plant metabolite and its involvement in plant signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a pheromone in insect behavior studies.
Industry: This compound is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Mechanism of Action
The mechanism of action of Non-6-en-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that influence behavior. In plants, it may act as a signaling molecule, modulating various physiological processes .
Comparison with Similar Compounds
Non-6-en-1-ol can be compared with other similar compounds such as:
Nonan-1-ol: Lacks the double bond present in this compound, making it less reactive in certain chemical reactions.
Non-5-en-1-ol: Has the double bond at the fifth carbon, which alters its chemical properties and reactivity.
Non-6-enal: An aldehyde derivative of this compound, used in similar applications but with different reactivity due to the aldehyde group .
This compound stands out due to its unique structure, which combines the reactivity of both an alkene and an alcohol, making it versatile in various chemical and industrial applications.
Properties
CAS No. |
40709-05-5 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
non-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3 |
InChI Key |
XJHRZBIBSSVCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCO |
density |
0.844-0.851 |
physical_description |
white to slightly yellow liquid with a powerful, melon-like odour |
solubility |
insoluble in water, soluble in fixed oils |
Origin of Product |
United States |
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